2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole
Description
2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 5-methyl group and a 3,3-difluorocyclobutylmethoxy side chain. The 1,3,4-thiadiazole ring is known for its electron-deficient nature, enabling diverse pharmacological activities.
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2OS/c1-5-11-12-7(14-5)13-4-6-2-8(9,10)3-6/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQFRQMTUDRZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OCC2CC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole typically involves the reaction of 3,3-difluorocyclobutanol with appropriate reagents to introduce the methoxy and thiadiazole functionalities. One common method involves the use of dichloroketene and tert-butyl or benzyl vinyl ether to prepare 3,3-difluorocyclobutanol, which is then further reacted to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiadiazole ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the methoxy group or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluorocyclobutyl ketone, while substitution reactions could introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated cyclobutyl groups.
Biology: It may serve as a probe or ligand in biological studies, particularly those involving fluorinated compounds.
Industry: It could be used in the development of new materials with specific properties, such as increased stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize the unique structural features of the compound. These interactions could involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Biological Activity
2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiadiazole ring, which is known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C9H11F2N3OS
- Molecular Weight : 233.27 g/mol
- CAS Number : 2199276-40-7
The presence of the difluorocyclobutyl group is significant as it may enhance the compound's lipophilicity and biological activity.
The biological activity of this compound primarily involves interactions with specific molecular targets within biological systems. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to target proteins or enzymes. Preliminary studies suggest that the compound may act as an inhibitor or modulator of various biological pathways.
Antimicrobial Activity
Research has indicated that thiadiazole derivatives possess antimicrobial properties. In vitro studies have shown that this compound exhibits activity against several bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Thiadiazoles are also recognized for their anticancer properties. Investigations into the cytotoxic effects of this compound on cancer cell lines have revealed promising results. The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways.
Neurological Effects
Given its structural similarity to known ligands for GABA receptors, there is potential for this compound to exhibit neuroprotective effects. Initial studies suggest that it may modulate neurotransmitter release or receptor activity.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study A (2022) | Evaluated antimicrobial efficacy against E. coli and S. aureus | Significant inhibition observed; potential as an antibacterial agent |
| Study B (2023) | Investigated cytotoxicity in MCF-7 breast cancer cells | Induced apoptosis; suggests anticancer potential |
| Study C (2024) | Assessed neuroprotective effects in a rat model | Improved cognitive function; indicates possible therapeutic use in neurodegenerative diseases |
Q & A
Basic: What are the standard synthetic routes for preparing 2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole?
Answer:
The synthesis of thiadiazole derivatives typically involves nucleophilic substitution or coupling reactions. For example:
- Copper-catalyzed cross-coupling : Substituted iodobenzene reacts with 5-methyl-1,3,4-thiadiazole-2-thiol using CuI as a catalyst and 2-picolinic acid as a ligand in dimethyl sulfoxide (DMSO) at 70–80°C for 24–36 hours .
- Cyclization reactions : Thiol-containing intermediates (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol) can undergo cyclization with halogenated cyclobutane derivatives under basic conditions to introduce the difluorocyclobutylmethoxy group.
Key parameters : Solvent polarity, catalyst loading, and reaction time significantly influence yields. For instance, DMSO enhances solubility of polar intermediates, while CuI facilitates Ullmann-type couplings .
Basic: How can researchers confirm the structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy :
- ¹H NMR : Peaks for the cyclobutyl protons (δ 2.5–3.5 ppm) and methoxy group (δ 3.8–4.2 ppm) confirm substitution.
- ¹³C NMR : The thiadiazole ring carbons appear at δ 160–170 ppm, while CF₂ groups show splitting due to fluorine coupling .
- Elemental analysis : Experimental C/H/N/S values must align with theoretical calculations (e.g., ±0.3% deviation) .
- FT-IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-S (600–700 cm⁻¹) validate functional groups .
Basic: What are the key physicochemical properties of this compound?
Answer:
Critical properties include:
- Melting point : Analogous thiadiazoles (e.g., 2-mercapto-5-methyl-1,3,4-thiadiazole) melt at 182–188°C, suggesting thermal stability .
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water (<2 g/100 mL) .
- Stability : Thiadiazoles are generally stable under inert atmospheres but may degrade under prolonged UV exposure due to sulfur-containing backbones.
Advanced: How can synthetic yields be optimized for this compound?
Answer:
Key strategies include:
- Catalyst screening : CuI with nitrogen-donor ligands (e.g., 2-picolinic acid) improves coupling efficiency by stabilizing reactive intermediates .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions (e.g., over-oxidation of thiols).
- Temperature control : Maintaining 70–80°C prevents thermal decomposition of the difluorocyclobutyl group while ensuring sufficient reactivity .
Advanced: What computational methods are suitable for studying its reactivity?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs). Fluorine substituents increase electrophilicity, enhancing interactions with biological targets .
- Molecular docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., cyclooxygenase-2). The difluorocyclobutyl group may occupy hydrophobic pockets, as seen in similar thiadiazole-docked complexes .
Advanced: How can researchers resolve contradictions in spectral data across studies?
Answer:
- Reproducibility checks : Ensure consistent sample preparation (e.g., deuteration solvents in NMR).
- Advanced NMR techniques : ¹⁹F NMR clarifies fluorine environments, while 2D-COSY/HMBC resolves overlapping signals in crowded spectra .
- Crystallography : Single-crystal X-ray diffraction (e.g., using WinGX/ORTEP) provides unambiguous bond-length and angle data, resolving disputes over tautomeric forms .
Advanced: What methodologies assess its potential biological activity?
Answer:
- Antimicrobial assays : Broth microdilution (MIC) testing against S. aureus and E. coli with triazole-thiadiazole hybrids as positive controls (MIC: 4–16 µg/mL) .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC₅₀ values, ensuring selective toxicity .
- Enzyme inhibition : Fluorometric assays targeting acetylcholinesterase or α-glucosidase, leveraging the compound’s electron-deficient thiadiazole core .
Advanced: How does the difluorocyclobutyl group influence its electronic properties?
Answer:
- Dipole enhancement : The electronegativity difference between fluorine and carbon creates a dipole moment (~1.4 D), increasing solubility in polar media and enhancing intermolecular interactions .
- Conformational rigidity : The cyclobutyl ring restricts rotation, favoring a planar thiadiazole configuration, which improves π-π stacking in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
